2-Amino-6-ethylaminopyrimidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10N4 |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
4-N-ethylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C6H10N4/c1-2-8-5-3-4-9-6(7)10-5/h3-4H,2H2,1H3,(H3,7,8,9,10) |
InChI Key |
PPFIFJQSPMSQKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC=C1)N |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to confirming the identity and purity of 2-Amino-6-ethylaminopyrimidine. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity of atoms, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.
While specific spectral data for this compound is not widely published, the expected NMR signals can be predicted based on the analysis of closely related compounds such as 2-amino-4,6-dimethylpyrimidine (B23340) and other substituted aminopyrimidines.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the ethyl group, the amino groups, and the pyrimidine (B1678525) ring. The ethyl group would present as a triplet for the methyl protons (–CH₃) and a quartet for the methylene protons (–CH₂–), a characteristic pattern of an ethyl group coupled to a nitrogen atom. The protons of the C2-amino and C6-ethylamino groups would appear as broad singlets, and their chemical shifts could be influenced by solvent and temperature due to proton exchange. The pyrimidine ring protons would also exhibit characteristic shifts. For instance, in 2-amino-4,6-dimethylpyrimidine, the C5-H proton appears as a singlet, which would be analogous to the C5-H in the target molecule.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on each unique carbon atom in the molecule. The pyrimidine ring carbons would resonate at distinct chemical shifts, with the carbons directly bonded to nitrogen atoms (C2, C4, C6) appearing at lower field. The chemical shifts of the ethyl group carbons would be observed in the aliphatic region of the spectrum. Data from analogous compounds, such as 2-amino-4,6-dimethylpyrimidine, can provide expected ranges for the pyrimidine ring carbons chemicalbook.com.
2D-NMR Spectroscopy: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for unambiguous assignment of all proton and carbon signals. COSY spectra would confirm the coupling between the methyl and methylene protons of the ethyl group. HSQC would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the ¹H and ¹³C spectra.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures and general principles of NMR spectroscopy)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrimidine C2 | - | ~163 |
| Pyrimidine C4 | - | ~160 |
| Pyrimidine C5 | ~5.5 - 6.0 (singlet) | ~85 - 95 |
| Pyrimidine C6 | - | ~162 |
| C2-NH₂ | ~5.0 - 6.0 (broad singlet) | - |
| C6-NH-CH₂CH₃ | ~6.0 - 7.0 (broad singlet) | - |
| C6-NH-CH₂ CH₃ | ~3.2 - 3.6 (quartet) | ~35 - 45 |
| C6-NH-CH₂CH₃ | ~1.1 - 1.4 (triplet) | ~14 - 16 |
IR and FTIR spectroscopy are used to identify the functional groups present in this compound. The spectrum would be characterized by absorption bands corresponding to N-H, C-H, C=N, and C=C vibrations.
The N-H stretching vibrations of the primary (–NH₂) and secondary (–NH–) amino groups are expected to appear in the range of 3100-3500 cm⁻¹ mdpi.com. Typically, primary amines show two bands in this region corresponding to symmetric and asymmetric stretching, while secondary amines show a single band. The C-H stretching vibrations of the ethyl group and the pyrimidine ring would be observed around 2850-3100 cm⁻¹.
The pyrimidine ring C=N and C=C stretching vibrations would give rise to a series of characteristic bands in the fingerprint region, typically between 1400 and 1650 cm⁻¹ dergipark.org.tr. N-H bending vibrations are also expected in this region, often around 1600-1650 cm⁻¹ mdpi.com.
Interactive Data Table: Characteristic IR/FTIR Absorption Bands for this compound (Note: These are expected ranges based on spectroscopic principles and data from similar compounds)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (primary amine) | Asymmetric & Symmetric Stretch | 3300 - 3500 |
| N-H (secondary amine) | Stretch | 3310 - 3350 |
| C-H (aromatic) | Stretch | 3000 - 3100 |
| C-H (aliphatic) | Stretch | 2850 - 2960 |
| C=N / C=C (ring) | Stretch | 1400 - 1650 |
| N-H | Bend | 1600 - 1650 |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming its structure.
Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak would correspond to the molecular weight of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula.
The fragmentation pattern would be characteristic of the molecule's structure. Common fragmentation pathways for aminopyrimidines include the loss of small neutral molecules such as HCN, NH₃, or radicals from the alkyl substituents. For this compound, a prominent fragmentation would be the alpha-cleavage of the ethyl group, leading to the loss of a methyl radical (•CH₃) to form a stable cation.
Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound (Note: m/z values are predicted based on the structure and common fragmentation patterns)
| Fragment Ion | Proposed Structure | Predicted m/z |
| [M]⁺ | C₇H₁₁N₄⁺ | 151 |
| [M - CH₃]⁺ | C₆H₈N₄⁺ | 136 |
| [M - C₂H₅]⁺ | C₅H₆N₄⁺ | 122 |
| [M - NH₂]⁺ | C₇H₉N₃⁺ | 135 |
| Pyrimidine Ring Fragments | Various | Various |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, analysis of related structures like 2,4-diaminopyrimidine (B92962) and 2,6-diaminopyridine provides valuable insights into the expected solid-state conformation and intermolecular interactions nih.govnih.gov.
In the solid state, aminopyrimidine derivatives typically exhibit planar or near-planar ring conformations. The exocyclic amino and ethylamino groups would also lie in or close to the plane of the pyrimidine ring to maximize resonance stabilization.
A key feature of the crystal structure would be an extensive network of intermolecular hydrogen bonds. The amino groups are excellent hydrogen bond donors, and the nitrogen atoms within the pyrimidine ring are hydrogen bond acceptors. These hydrogen bonds would play a crucial role in the packing of the molecules in the crystal lattice, leading to the formation of one-, two-, or three-dimensional networks.
Tautomerism and Conformational Dynamics of Pyrimidine Systems
Aminopyrimidine systems, including this compound, can exist in different tautomeric forms. Tautomers are isomers that differ in the position of a proton and a double bond. For 2-aminopyrimidines, the most common form of tautomerism is amino-imino tautomerism ias.ac.in.
The 2-amino group can exist in the amino form (–NH₂) or the imino form (=NH). In the vast majority of cases, and under normal conditions, the amino tautomer is significantly more stable and is the predominant form both in solution and in the solid state nih.gov. This preference is due to the aromaticity of the pyrimidine ring being maintained in the amino form.
The ethylamino group at the C6 position can also, in principle, exhibit tautomerism. However, similar to the C2-amino group, the amino form is expected to be the more stable tautomer. The presence of multiple tautomeric forms can be investigated using spectroscopic techniques, particularly NMR, by observing changes in chemical shifts or the presence of multiple sets of signals under different conditions (e.g., solvent, temperature).
Conformational dynamics would primarily relate to the rotation around the C6-N bond of the ethylamino substituent. The barrier to this rotation is generally low, allowing for rapid interconversion between different rotamers in solution at room temperature.
Derivatization Strategies and Scaffold Modification for Novel Pyrimidine Analogues
Introduction of Diverse Substituents via Nucleophilic Displacement
The introduction of various functional groups onto the pyrimidine (B1678525) core, particularly at the C6 position, is frequently achieved through nucleophilic aromatic substitution (SNAr) reactions. A common precursor for obtaining 2-amino-6-substituted pyrimidines is 2-amino-4,6-dichloropyrimidine (B145751). The chlorine atoms on this scaffold serve as effective leaving groups, allowing for their displacement by a range of nucleophiles.
The synthesis of derivatives of 2-aminopyrimidine (B69317) can be accomplished by reacting 2-amino-4,6-dichloropyrimidine with different amines in the presence of a base like triethylamine (B128534). nih.gov This reaction is often performed under solvent-free conditions at elevated temperatures (80–90 °C), leading to the formation of 2-amino-4-chloro-6-(substituted amino)pyrimidines in good to excellent yields. nih.gov For instance, the reaction with ethylamine (B1201723) would yield 2-amino-4-chloro-6-ethylaminopyrimidine, a key intermediate for further derivatization.
The general scheme for this nucleophilic displacement is as follows:
| Reactant 1 | Reactant 2 | Conditions | Product |
|---|---|---|---|
| 2-Amino-4,6-dichloropyrimidine | Substituted Amine (e.g., Ethylamine) | Triethylamine, 80-90°C, Solvent-free | 2-Amino-4-chloro-6-(substituted amino)pyrimidine |
Further displacement of the remaining chlorine atom at the C4 position can be achieved, allowing for the introduction of a second, different substituent. The reactivity of the pyrimidine ring is influenced by the substituents present; the introduction of an electron-donating amino group at C6 can deactivate the C4 position towards further nucleophilic attack, sometimes requiring more forcing conditions for the second substitution. nih.gov
In symmetrically substituted 4,6-dichloropyrimidines, such as 2-amino-4,6-dichloropyrimidine, SNAr reactions with various amines proceed efficiently under conventional conditions with stoichiometric control of the reactants. mdpi.com
Functionalization at Various Positions of the Pyrimidine Ring (e.g., C-4, C-5, C-6)
The functionalization of the 2-amino-6-ethylaminopyrimidine scaffold can be achieved at multiple positions on the pyrimidine ring, allowing for the generation of a diverse library of analogues.
C-4 Position : Starting from a 2-amino-4-chloro-6-ethylaminopyrimidine intermediate, the C4 position is amenable to further nucleophilic substitution. A variety of nucleophiles, including other amines, alkoxides, and thiolates, can displace the chloro group. For example, reacting 2,4-diamino-6-chloropyrimidine with nucleophiles generated from alcohols like (S)-2,3-isopropylideneglycerol in the presence of sodium hydride results in the displacement of the chlorine at the C6 position, which is analogous to the C4 position in a different numbering scheme. mdpi.comnih.gov This highlights the viability of nucleophilic displacement at halogenated positions on the 2,6-diaminopyrimidine core.
C-5 Position : The C5 position of the 2,6-diaminopyrimidine scaffold is activated by the two electron-donating amino groups, making it susceptible to electrophilic substitution. Palladium-catalyzed C-H functionalization has been successfully employed for the arylation and olefination at the C5-position of N-(alkyl)pyrimidin-2-amines. rsc.org This method is highly regioselective and proceeds through different catalytic cycles (Pd(II)/Pd(IV) or Pd(0)/Pd(II)) depending on the coupling partners. rsc.org This strategy allows for the introduction of aryl and vinyl groups directly onto the C5 position.
C-6 Position : The ethylamino group at the C6 position can be introduced via nucleophilic displacement of a leaving group, typically a halogen, from a suitable precursor like 2,4-diamino-6-chloropyrimidine. mdpi.com The synthesis of 2,4-diamino-6-substituted pyrimidines is achieved by reacting 2,4-diamino-6-chloropyrimidine with various nucleophiles. mdpi.com For instance, treatment with different alcohols in the presence of a base like sodium hydride yields the corresponding 6-alkoxy derivatives. mdpi.com Similarly, reaction with amines yields 2,4,6-triaminopyrimidine (B127396) derivatives.
Design and Synthesis of Hybrid Pyrimidine Structures
The 2,6-diaminopyrimidine scaffold, including structures like this compound, serves as a valuable building block in the design and synthesis of hybrid molecules. This strategy involves covalently linking the pyrimidine core to other pharmacologically active moieties to create a single molecule with potentially synergistic or multi-target activities. nih.gov
One approach to creating such hybrids is to utilize a functional group on the pyrimidine ring, such as a displaceable halogen, as a handle for attaching another molecular scaffold. For example, 2,4-diaminopyrimidine (B92962) derivatives have been hybridized with arylthiazole scaffolds. nih.govresearchgate.net These hybrid compounds have been investigated for their potential as anticancer agents. nih.govresearchgate.net
The synthesis of such hybrids often involves multi-step sequences. A general approach could involve:
Synthesis of a functionalized this compound derivative, for example, with a reactive group at the C4 or C5 position.
Synthesis of the second scaffold with a complementary reactive group.
Coupling of the two scaffolds through a suitable reaction, such as a cross-coupling reaction or the formation of a stable linker.
The table below summarizes examples of scaffolds that have been hybridized with diaminopyrimidines.
| Pyrimidine Scaffold | Hybridized Scaffold | Potential Application |
|---|---|---|
| 2,4-Diaminopyrimidine | Arylthiazole | Anticancer |
| Pyrimidine | Quinolone | Antiproliferative |
Regioselectivity in Derivatization Reactions
Regioselectivity is a critical aspect in the derivatization of polysubstituted pyrimidines like this compound. The existing substituents on the pyrimidine ring direct the position of subsequent modifications.
In nucleophilic aromatic substitution reactions on dichloropyrimidines, the position of the first substitution can be influenced by the nature of the nucleophile and the reaction conditions. For instance, in 2,4-dichloropyrimidines, nucleophilic attack generally occurs preferentially at the C4 position. researchgate.net However, the presence of an amino group at the C2 position, as in 2-amino-4,6-dichloropyrimidine, results in a symmetrical molecule where the C4 and C6 positions are equivalent. The first nucleophilic substitution can occur at either of these positions.
Once the first substitution has occurred, for example, to form 2-amino-4-chloro-6-ethylaminopyrimidine, the regioselectivity of a second substitution at the C4 position is then a consideration. The introduction of the electron-donating ethylamino group at C6 deactivates the remaining chlorine atom at C4 towards further nucleophilic attack. nih.gov Consequently, more stringent reaction conditions may be necessary to achieve a second substitution at the C4 position. nih.gov
For electrophilic substitutions, the amino groups at the C2 and C6 positions are ortho, para-directing. In the case of the 2,6-diaminopyrimidine scaffold, both groups strongly activate the C5 position. This leads to a high degree of regioselectivity for electrophilic attack at this position, as seen in palladium-catalyzed C-H functionalization reactions which selectively occur at C5. rsc.org
The table below outlines the general regioselective outcomes for reactions on a 2,6-diaminopyrimidine scaffold.
| Reaction Type | Position | Directing Influence |
|---|---|---|
| Nucleophilic Substitution (on a 4-chloro precursor) | C4 | Deactivated by C2 and C6 amino groups |
| Electrophilic Substitution | C5 | Activated by C2 and C6 amino groups |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 2-Amino-6-ethylaminopyrimidine. These calculations provide valuable information on molecular orbitals, charge distribution, and electrostatic potential, which are key determinants of a molecule's behavior and interaction with biological targets.
Studies on structurally related aminopyrimidine derivatives have demonstrated the utility of DFT in understanding their chemical properties. For instance, calculations on 2-amino-4,6-dimethyl pyrimidine (B1678525) using the B3LYP method have been employed to determine optimized geometrical parameters and predict vibrational spectra (FTIR and FT-Raman), showing good agreement with experimental data. nih.gov Similar investigations on 2,6-diaminopyrimidine sulfonates have utilized DFT to calculate nonlinear optical (NLO) properties, frontier molecular orbitals (FMOs), and molecular electrostatic potential (MEP), providing insights into molecular stability and reactivity. researchgate.net
For this compound, quantum chemical calculations can predict key electronic descriptors that influence its biological activity. These descriptors are often used in the development of Quantitative Structure-Activity Relationship (QSAR) models.
| Quantum Chemical Parameter | Significance in Drug Design | Typical Method of Calculation |
|---|---|---|
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. | DFT (e.g., B3LYP/6-311G(d,p)) |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and helps predict sites for electrophilic and nucleophilic attack, crucial for understanding intermolecular interactions. | DFT |
| Mulliken Atomic Charges | Quantifies the charge distribution on each atom, providing insights into electrostatic interactions with a receptor. | DFT |
| Dipole Moment | Reflects the overall polarity of the molecule, which influences its solubility and ability to cross biological membranes. | DFT |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is widely used to understand the binding mode of inhibitors and to screen virtual libraries of compounds for potential drug candidates. For this compound and its analogs, molecular docking studies have been crucial in identifying key interactions with various protein targets, particularly kinases.
The aminopyrimidine scaffold is a well-established hinge-binding motif in many kinase inhibitors. acs.org Docking studies of aminopyrimidine derivatives into the ATP-binding site of kinases like Cyclin-Dependent Kinase 2 (CDK2) have revealed important hydrogen bonding interactions with backbone atoms in the hinge region. nih.govnih.gov For example, the amino group at the 2-position of the pyrimidine ring often forms a crucial hydrogen bond with the backbone carbonyl of a hinge residue, while the pyrimidine nitrogens can act as hydrogen bond acceptors. nih.gov
| Protein Target | Key Interacting Residues (Example) | Predicted Binding Affinity (Example Range) | Significance of Interaction |
|---|---|---|---|
| Cyclin-Dependent Kinase 2 (CDK2) | LEU83, LYS33, ASP86 | -7.4 to -7.9 kcal/mol | Inhibition of cell cycle progression, potential anticancer activity. nih.gov |
| C-Jun-N-Terminal Kinase (JNK) | MET149, LYS93, GLN155 | Up to -12.193 kcal/mol | Modulation of signaling pathways implicated in neurodegenerative diseases. semanticscholar.org |
| p21-Activated Kinase 4 (PAK4) | Hinge region residues | - | Inhibition of a kinase involved in cancer cell signaling. mdpi.com |
The ethylamino group at the 6-position of this compound can be explored through docking to understand its contribution to binding affinity and selectivity by probing specific pockets within the kinase active site.
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations provide a dynamic picture of the conformational behavior of a ligand-protein complex over time. This method is essential for assessing the stability of the docked pose and for understanding the subtle dynamic changes that occur upon ligand binding.
For pyrimidine-based inhibitors, MD simulations have been used to confirm the stability of their interactions with target proteins. mdpi.com Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, and the root-mean-square fluctuation (RMSF) of individual residues, are analyzed to assess the stability and flexibility of the system. A stable RMSD for the ligand within the binding pocket over the simulation time suggests a stable binding mode. mdpi.com
| MD Simulation Parameter | Information Provided | Indication of Favorable Interaction |
|---|---|---|
| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions over time from a reference structure. | Low and stable RMSD values for the ligand and protein suggest the complex is stable. |
| Root-Mean-Square Fluctuation (RMSF) | Indicates the flexibility of individual residues or parts of the protein. | Lower RMSF in the binding site upon ligand binding can indicate stabilization. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. | Persistent hydrogen bonds between the ligand and key residues confirm stable interactions. |
MD simulations can also be used to study the conformational preferences of this compound in solution and within a binding site, providing insights into the energetic favorability of different conformations. mdpi.com
Structure-Based Design Principles for Pyrimidine Derivatives
Structure-based drug design (SBDD) utilizes the three-dimensional structure of a biological target to design and optimize ligands. For pyrimidine derivatives, SBDD has been a powerful strategy, particularly in the development of kinase inhibitors. nih.govacs.org
The general principles of SBDD for pyrimidine derivatives often involve:
Hinge-Binding: The aminopyrimidine core is designed to form key hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine (B156593) base of ATP. acs.org
Exploration of Specificity Pockets: Substituents on the pyrimidine ring, such as the ethylamino group at the 6-position, are designed to extend into specific pockets of the ATP-binding site to enhance potency and selectivity.
Improving Physicochemical Properties: Modifications to the pyrimidine scaffold can be made to improve properties such as solubility and cell permeability, guided by the structural understanding of the target.
An example of SBDD is the design of aminopyrimidine amides as Lck inhibitors, where X-ray crystallography guided the modification of a known aminoquinazoline scaffold to a more selective aminopyrimidine core. nih.govacs.org
Predictive Modeling for Biological Activities
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are used to predict the activity of novel compounds and to guide the design of more potent molecules.
For aminopyrimidine derivatives, QSAR models have been successfully developed to predict their activity as inhibitors of various targets, such as Mycobacterium tuberculosis protein kinase B. researchgate.net These models often use a combination of descriptors, including electronic (from quantum chemical calculations), steric, and hydrophobic parameters.
A typical QSAR study involves:
Dataset selection: A series of compounds with known biological activities is chosen.
Descriptor calculation: Molecular descriptors are calculated for each compound.
Model building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build the QSAR model.
Model validation: The predictive power of the model is assessed using internal and external validation techniques. researchgate.netmdpi.com
The development of a robust QSAR model for a series of 2-Amino-6-alkylaminopyrimidine derivatives could predict the inhibitory activity of new analogs and identify the key structural features that contribute to their potency. mdpi.comnih.gov
Mechanistic Investigations of Molecular Interactions
Analysis of Hydrogen Bonding Networks in Pyrimidine (B1678525) Systems
The molecular structure and supramolecular assembly of pyrimidine derivatives are significantly influenced by hydrogen bonding. In systems containing 2-aminopyrimidine (B69317) moieties, a variety of hydrogen bonding networks are observed, playing a crucial role in their solid-state structures. The presence of both hydrogen bond donors (the amino and ethylamino groups) and acceptors (the pyrimidine ring nitrogen atoms) in 2-Amino-6-ethylaminopyrimidine allows for the formation of intricate and stable hydrogen-bonded networks.
Research on silylated 2-aminopyrimidines reveals that intermolecular N–H···N hydrogen bridges are a consistent feature in their solid-state structures. These interactions typically occur between the amino groups and the nitrogen atoms of the pyrimidine ring that are not involved in coordination with silicon. In some instances, the pyrimidine nitrogen atom that is remotely coordinated to a silicon atom can also act as a hydrogen bond acceptor. This dual functionality highlights the versatility of the pyrimidine ring in forming complex intermolecular connections. When multiple pyrimidylamino groups are present on a central atom, highly linked and dense networks of hydrogen bonds can form, leading to high melting points.
In other substituted aminopyrimidine systems, such as (E)-2-amino-4-methylsulfanyl-6-oxo-1-(1-phenylethylideneamino)-1,6-dihydropyrimidine-5-carbonitrile, classical hydrogen bonds involving the amino group are key to their packing patterns. These can lead to the formation of one- or two-dimensional structures, such as ribbons or layers of molecules. Intramolecular hydrogen bonds, for example between an amino group and a nearby nitrogen atom, are also observed in some derivatives.
The formation of complementary base pairing through a pair of N—H···N hydrogen bonds is another significant interaction in aminopyrimidine systems. This is observed in the cocrystal of 2-amino-4,6-dimethylpyrimidine (B23340) with sorbic acid, where two pyrimidine molecules self-assemble to form a ring motif. Such interactions, combined with hydrogen bonds to other molecules, can lead to the formation of discrete and stable linear heterotetramers.
Table 1: Observed Hydrogen Bonding Interactions in Aminopyrimidine Systems
| Interaction Type | Donor | Acceptor | System | Reference |
|---|---|---|---|---|
| Intermolecular | N-H (Amino) | N (Pyrimidine Ring) | Silylated 2-Aminopyrimidines | |
| Intermolecular | N-H (Amino) | O (Oxo), N (Cyano) | Substituted Pyrimidinones | |
| Intermolecular | N-H (Amino) | N (Pyridyl) | Substituted Pyrimidinones | |
| Intermolecular | N-H (Amino) | N (Pyrimidine Ring) | 2-Amino-4,6-dimethylpyrimidine | |
| Intramolecular | N-H (Amino) | N (Imino) | Substituted Pyrimidinones |
Pi-Stacking and Aryl-Aryl Interactions in Molecular Complexes
Pi-stacking and aryl-aryl interactions are non-covalent forces that play a significant role in the organization of aromatic molecules in both chemical and biological systems. In the context of this compound, the aromatic pyrimidine ring can participate in such interactions, contributing to the stability of molecular complexes and crystal lattices.
Studies on related aminopyrimidine compounds have provided insights into the nature of these interactions. For instance, in the crystal structure of a 1:1 co-crystal of 2-amino-4,6-dimethylpyrimidine and sorbic acid, the pyrimidine moieties of adjacent linear heterotetrameric units are stacked in a head-to-tail fashion through an aromatic π–π interaction. The geometric parameters of this interaction, such as the interplanar distance (3.580 Å), the centroid-to-centroid distance (3.7945 Å), and the slip angle (19.36°), are characteristic of a stabilizing, offset or staggered stacking arrangement rather than a direct face-to-face "sandwich" interaction, which is often repulsive.
The strength of these stacking interactions can be modulated by the electronic nature of the substituents on the aromatic ring. While the term "aryl-aryl interaction" often encompasses π-stacking, it can also refer to other electrostatic interactions between aromatic rings. The distribution of electron density in the pyrimidine ring of this compound, influenced by the electron-donating amino and ethylamino groups, will affect its π-stacking and aryl-aryl interaction capabilities. Predictive models suggest that the strength of stacking interactions between heterocycles and aromatic amino acid side chains can be understood and tuned by considering the number and distribution of heteroatoms within the ring.
Table 2: Geometric Parameters of π–π Stacking in a 2-Amino-4,6-dimethylpyrimidine Co-crystal
| Parameter | Value | Unit | Significance | Reference |
|---|---|---|---|---|
| Interplanar Distance | 3.580 | Å | Distance between the planes of the stacked rings | |
| Centroid-to-Centroid Distance | 3.7945 | Å | Distance between the centers of the stacked rings | |
| Slip Angle | 19.36 | ° | Degree of offset between the stacked rings |
Interactions with Biological Macromolecules (e.g., Enzymes, Receptors)
Aminopyrimidine derivatives are a class of compounds that have been shown to interact with various biological macromolecules, often acting as inhibitors of enzymes. These interactions are typically driven by a combination of hydrogen bonding, hydrophobic interactions, and π-stacking, leading to the specific binding of the small molecule to the active site or other regulatory sites on the protein.
Enzymes are proteins that catalyze biochemical reactions, and their activity can be modulated by small molecules that bind to them. The binding of a substrate to an enzyme's active site is stabilized by molecular interactions with the amino acid residues of the polypeptide chain. Similarly, inhibitors often mimic the substrate or bind to the active site, preventing the natural substrate from binding.
For example, 2-substituted-2-amino-6-boronohexanoic acids have been identified as inhibitors of human arginase I and II. X-ray crystallography has revealed that these inhibitors fit into the active site pockets of the enzymes. Specific interactions, such as a water-mediated contact between a basic nitrogen on the inhibitor and the carboxylic acid side chain of an aspartate residue (Asp200 in arginase II) at the mouth of the active site, are crucial for the improved inhibitory potency.
In another study, novel 2-amino-4-aryl-6-pyridopyrimidines and their N-alkyl derivatives have been shown to bind strongly to macromolecules like DNA and bovine serum albumin (BSA). The length of the alkyl chain on these derivatives was found to influence the strength of the binding affinity, suggesting that hydrophobic interactions play a significant role.
The interactions of this compound with biological targets would likely involve its key functional groups. The amino and ethylamino groups can act as hydrogen bond donors, while the pyrimidine ring nitrogens can act as hydrogen bond acceptors. The pyrimidine ring itself can participate in π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan within a protein's binding site. The ethyl group can engage in hydrophobic interactions with nonpolar residues. The specific combination and geometry of these interactions would determine the affinity and specificity of this compound for a particular biological macromolecule.
Charge Transfer Phenomena in Ligand-Metal Complexes
Charge transfer (CT) phenomena are fundamental to the electronic properties of molecular complexes, including those formed between organic ligands and metal ions. These interactions involve the transfer of an electron from an electron-rich species (donor) to an electron-deficient species (acceptor), often resulting in the formation of a new, characteristic absorption band in the UV-visible spectrum.
In the context of this compound, the presence of lone pairs on the nitrogen atoms of the amino groups and the pyrimidine ring makes it a potential electron donor. When complexed with a suitable metal ion (an electron acceptor), a ligand-to-metal charge transfer (LMCT) may occur. LMCT is a type of electronic transition where an electron moves from a molecular orbital that is predominantly ligand in character to one that is predominantly metal in character. This process results in the formal reduction of the metal center.
Studies on charge transfer complexes of amino acids with copper(II) have shown the formation of new absorption bands in the visible region, indicative of complexation. The stability of these complexes, as indicated by their formation constants, is influenced by the nature of the amino acid. Similarly, the interaction of procainamide, which contains an amino group, with acceptors like chloranilic acid and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) leads to the formation of stable CT complexes with a 1:1 stoichiometry. Spectroscopic and computational studies of these complexes help in understanding the non-covalent interactions and the stability of the formed complexes.
The formation of a CT complex between this compound and a metal ion would be characterized by a new absorption band, the energy of which is related to the ionization potential of the donor (the ligand) and the electron affinity of the acceptor (the metal ion). The stability and spectroscopic properties of such a complex would depend on the nature of the metal ion, the solvent, and the specific coordination geometry. For instance, in a complex of lorlatinib (B560019) with chloranilic acid, the CT complex exhibits a new broad absorption band at 530 nm. The formation constant and standard free energy of such complexes can be determined experimentally to quantify their stability.
Table 3: Spectroscopic and Thermodynamic Parameters for a Charge Transfer Complex
| Parameter | Symbol | Value | Unit | Significance | Reference |
|---|---|---|---|---|---|
| Molar Absorptivity | ε | 0.55 × 10³ | L mol⁻¹ cm⁻¹ | Measure of light absorption per unit concentration | |
| Band Gap Energy | E_g | 2.3465 | eV | Energy difference between HOMO and LUMO | |
| Stoichiometric Ratio | D:A | 1:2 | - | Ratio of Donor to Acceptor in the complex | |
| Association Constant | K_assoc | 0.40 × 10³ | L mol⁻¹ | Equilibrium constant for complex formation | |
| Standard Free Energy | ΔG° | -0.15 × 10² | J mol⁻¹ | Thermodynamic stability of the complex |
Note: The data in this table is for the charge transfer complex of Lorlatinib with Chloranilic Acid and is provided as an illustrative example of the types of parameters measured in such studies.
Biological Evaluation and Pharmacological Research in Vitro Studies
Antineoplastic Activity in Cellular Models
The potential of pyrimidine (B1678525) derivatives as anticancer agents has been explored through their evaluation against various cancer cell lines and their ability to inhibit key enzymes involved in cancer progression.
Evaluation against Cancer Cell Lines (e.g., K562, SU-DHL-6)
While specific studies focusing solely on 2-Amino-6-ethylaminopyrimidine's activity against K562 (chronic myelogenous leukemia) and SU-DHL-6 (B-cell lymphoma) cell lines are not extensively detailed in the provided search results, the broader class of 2-aminopyrimidine (B69317) derivatives has been recognized for its anticancer properties. For instance, the 2-aminopyrimidine core is a key structural component in several approved anticancer drugs, such as imatinib.
Inhibition of Kinase Activity (e.g., ABL1 Tyrosine Kinase, PI3Kδ)
The 2-phenylaminopyrimidine framework is a well-established scaffold for the development of ABL1 tyrosine kinase inhibitors. nih.govwikipedia.org These inhibitors are crucial in the treatment of chronic myeloid leukemia (CML), where the Bcr-Abl fusion protein's tyrosine kinase activity is a key driver of the disease. nih.govwikipedia.org Imatinib, a notable example, specifically targets the Abl tyrosine kinase. nih.gov While the direct inhibitory effect of this compound on ABL1 is not specified, its structural relation to this class of inhibitors is significant.
In the context of PI3Kδ inhibition, a complex derivative containing a 2,4-diamino-6-((ethyl)amino)pyrimidine core, specifically (S)-2,4-Diamino-6-((1-(7-fluoro-1-(4-fluorophenyl)-4-oxo-3-phenyl-4H-quinolizin-2-yl)ethyl)amino)pyrimidine-5-carbonitrile, has been identified as a potent and selective PI3Kδ inhibitor. nih.govacs.org PI3Kδ is a key enzyme in the signaling pathways of B-cells and its inhibitors are used in the treatment of B-cell malignancies. nih.gov This suggests that the this compound scaffold can be a foundational structure for developing potent PI3Kδ inhibitors.
Anti-inflammatory and Immunomodulatory Effects
The anti-inflammatory and immunomodulatory potential of 2-aminopyrimidine derivatives has been investigated through their effects on key inflammatory mediators and cellular pathways.
Cyclooxygenase (COX) Inhibition
Certain pyrimidine derivatives have demonstrated selective inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme responsible for inflammation and pain. nih.govwikipedia.org The therapeutic anti-inflammatory action of nonsteroidal anti-inflammatory drugs (NSAIDs) often stems from the inhibition of COX-2, while the undesired side effects can be linked to the inhibition of COX-1. nih.govmdpi.com Research on polysubstituted 2-aminopyrimidines has shown that their chemical structure significantly influences their ability to inhibit prostaglandin E2 (PGE2) production, which is a downstream product of COX activity. nih.gov Specifically, derivatives with chloro substitutions at the 4 and 6 positions of the pyrimidine ring showed notable inhibitory potential. nih.gov
Modulation of Nitric Oxide (NO) Generation
In vitro experiments have demonstrated that polysubstituted 2-aminopyrimidines can inhibit the high-output production of nitric oxide (NO) in macrophages stimulated by inflammatory agents. nih.gov This inhibitory effect is dependent on the chemical structure of the pyrimidine derivatives. nih.gov For instance, replacing hydroxyl groups with chlorine at the C-4 and C-6 positions of the pyrimidine ring significantly enhances the inhibitory activity. nih.gov This inhibition of NO production is associated with a decrease in the expression of inducible nitric oxide synthase (iNOS) mRNA. nih.gov
STAT6 Inhibition and T-helper Cell Differentiation Modulation
The Signal Transducer and Activator of Transcription 6 (STAT6) protein is a key transcription factor in the signaling pathway of interleukin-4 (IL-4) and is crucial for the differentiation of T-helper 2 (Th2) cells. nih.gov An imbalance between Th1 and Th2 cells, often influenced by STAT4 and STAT6 activity, is associated with various diseases, including allergic, inflammatory, and autoimmune conditions. nih.gov While direct inhibition of STAT6 by this compound is not explicitly detailed, the immunomodulatory effects of related compounds suggest a potential role in modulating T-helper cell differentiation pathways. The activation of STAT6 has been shown to confer resistance to suppression by regulatory T cells, highlighting its importance in immune responses. nih.gov
Antiviral Activity (e.g., Anti-HIV Activity, Reverse Transcriptase Inhibition)
The potential of this compound as an antiviral agent, particularly against the Human Immunodeficiency Virus (HIV), has been considered within the broader exploration of pyrimidine derivatives as therapeutic agents. However, a detailed examination of the scientific literature did not yield specific studies that have evaluated the anti-HIV activity or the reverse transcriptase inhibitory potential of this compound.
The pyrimidine scaffold is a well-established pharmacophore in antiviral drug discovery, with several approved drugs for the treatment of HIV infection containing this moiety. Research has been active in synthesizing and testing novel pyrimidine analogues for their ability to inhibit HIV replication. For example, some new pyrimidine analogues have been evaluated for their in vitro antiviral activity against the replication of HIV-1 and HIV-2 in MT-4 cells nih.gov. These studies typically determine the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) to assess both the potency and the therapeutic index of the compounds.
Despite the general interest in pyrimidine derivatives, specific data regarding the anti-HIV activity or reverse transcriptase inhibition by this compound, such as IC50 values or percentage of inhibition, are not available in the reviewed literature. Consequently, its efficacy as an anti-HIV agent remains to be determined through dedicated in vitro studies.
Table 3: Anti-HIV Activity of this compound
| Virus Strain | IC50 (µM) |
|---|
Table 4: Reverse Transcriptase Inhibition by this compound
| Enzyme | % Inhibition | IC50 (µM) |
|---|
Antiprotozoal Activity
The investigation into the antiprotozoal effects of this compound is part of a larger effort to identify novel therapeutic agents against parasitic diseases. While the 2-aminopyrimidine core is recognized for its potential in developing antiprotozoal drugs, specific in vitro activity data for this compound against common protozoan parasites is not available in the current scientific literature.
Numerous studies have explored the antiprotozoal activities of various 2-aminopyrimidine derivatives against parasites such as Plasmodium falciparum (the causative agent of malaria), Trypanosoma cruzi (the causative agent of Chagas disease), and Leishmania species (the causative agents of leishmaniasis). For instance, some novel 2-aminopyrimidine derivatives have been tested for their in vitro activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum nih.gov. Similarly, the antileishmanial potential of compounds bearing the 2-aminopyrimidine scaffold has also been investigated nih.gov.
These studies typically report the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50) to quantify the potency of the compounds. However, no such data could be located specifically for this compound. Therefore, its efficacy against various protozoan parasites has not been experimentally established in the reviewed literature.
Table 5: Antiprotozoal Activity of this compound
| Protozoan Parasite | IC50 (µM) |
|---|---|
| Plasmodium falciparum | Data not available |
| Trypanosoma cruzi | Data not available |
Enzyme Inhibition Studies (e.g., β-Glucuronidase)
The inhibitory effect of this compound on enzyme activity, particularly against β-Glucuronidase, has been an area of interest in pharmacological research. However, a thorough review of the existing scientific literature did not reveal any studies that have specifically evaluated the β-Glucuronidase inhibitory activity of this compound.
The interest in 2-aminopyrimidine derivatives as enzyme inhibitors is well-documented. For example, a study on a series of twenty-seven 2-aminopyrimidine derivatives reported their evaluation as β-Glucuronidase inhibitors, with some compounds showing potent activity nih.govnih.govsemanticscholar.org. In such studies, the half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of an inhibitor. The standard inhibitor used for comparison in these assays is often D-saccharic acid 1,4-lactone.
Despite the investigation of other 2-aminopyrimidine derivatives, no specific IC50 values or percentage inhibition data for this compound against β-Glucuronidase are available in the reviewed literature. Therefore, its potential as a β-Glucuronidase inhibitor remains to be elucidated through future experimental studies.
Table 6: β-Glucuronidase Inhibition by this compound
| Enzyme | % Inhibition | IC50 (µM) |
|---|
Receptor Antagonism Studies
Information regarding the in vitro evaluation of this compound in receptor antagonism studies is not available in the reviewed scientific literature. While various classes of compounds are investigated for their ability to antagonize specific receptors, no studies were found that specifically report on the receptor binding affinity or functional antagonism of this compound.
Pharmacological research often involves screening compounds against a panel of receptors to identify potential therapeutic leads or to understand off-target effects. These studies typically determine parameters such as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) in receptor binding assays, or measure the functional response in the presence of the compound in cellular assays.
The absence of such data for this compound means that its profile as a receptor antagonist is currently unknown. Further research would be necessary to determine if this compound has any significant activity at various physiological receptors.
Table 7: Receptor Antagonism Profile of this compound
| Receptor | Binding Affinity (Ki) (nM) | Functional Antagonism (IC50) (nM) |
|---|
Structure Activity Relationship Sar Studies for Pyrimidine Derivatives
Impact of Substituent Position and Nature on Biological Activity
The substitution pattern on the pyrimidine (B1678525) core is a key determinant of its biological activity. The presence of amino groups at positions 2 and 4, for instance, is a common feature in many biologically active pyrimidine derivatives. These groups can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets such as protein kinases.
For a series of 2,4-diaminopyrimidine (B92962) derivatives, the nature of the substituent at the 6-position has been shown to significantly impact their inhibitory activity against various kinases. For example, in a study of 2,4-diaminopyrimidines as c-jun N-terminal kinase (JNK) inhibitors, modifications at this position were explored to optimize potency.
In the context of 2-amino-6-substituted pyrimidines, the nature of the group at the 6-position is critical. While direct SAR studies on a series of 2-amino-6-alkylaminopyrimidines are not extensively available in the public domain, general principles can be drawn from related series. For instance, the size, lipophilicity, and electronic properties of the substituent at C6 can influence binding affinity and selectivity for a target enzyme. An ethylamino group, as in 2-amino-6-ethylaminopyrimidine, introduces a flexible, moderately lipophilic chain that can orient itself within a binding pocket to establish favorable interactions.
Correlation between Molecular Structure and In Vitro Efficacy
The correlation between the molecular structure of pyrimidine derivatives and their in vitro efficacy is often quantified using metrics such as the half-maximal inhibitory concentration (IC50). These values provide a direct measure of a compound's potency against a specific biological target.
To illustrate the impact of structural modifications on in vitro efficacy, the following table presents data from a study on 2,4-diaminopyrimidine derivatives as potent c-jun N-terminal kinase (JNK) inhibitors. Although not directly involving a 6-ethylamino group, it demonstrates how systematic structural changes influence inhibitory activity.
| Compound | R1 Substituent (at C4) | R2 Substituent (at C6) | JNK2 IC50 (μM) |
|---|---|---|---|
| 1 | -NH-(3-methylphenyl) | -H | 0.15 |
| 2 | -NH-(3-chlorophenyl) | -H | 0.08 |
| 3 | -NH-(3-methoxyphenyl) | -H | 0.22 |
| 4 | -NH-(3-methylphenyl) | -CH3 | 0.05 |
| 5 | -NH-(3-chlorophenyl) | -CH3 | 0.03 |
This table is for illustrative purposes and is based on general findings in the field of pyrimidine SAR. The specific compounds and IC50 values are representative examples from studies on related 2,4-diaminopyrimidine series.
The data illustrates that even minor modifications, such as the introduction of a methyl group at the C6 position, can significantly enhance the inhibitory potency. Similarly, the electronic nature of the substituent on the aniline (B41778) ring at the C4 position influences the in vitro efficacy.
Rational Design Principles Based on SAR Insights
The insights gained from SAR studies form the foundation for the rational design of new and improved pyrimidine derivatives. The primary goal is to optimize the interactions between the ligand (the pyrimidine derivative) and its biological target to enhance potency, selectivity, and pharmacokinetic properties.
One key principle in the rational design of pyrimidine-based inhibitors is the exploitation of hydrogen bonding opportunities. The amino groups at positions 2 and 6 can serve as crucial hydrogen bond donors, anchoring the molecule within the active site of an enzyme. The nitrogen atoms within the pyrimidine ring can also act as hydrogen bond acceptors.
Another important design strategy involves modifying substituents to occupy specific pockets within the target's binding site. For instance, the ethylamino group at the C6 position of this compound can be systematically altered to explore the size and nature of a hydrophobic pocket. Replacing the ethyl group with larger or more rigid cyclic structures could lead to enhanced van der Waals interactions and improved potency.
Furthermore, computational modeling and molecular docking studies are often employed in conjunction with SAR data to visualize binding modes and predict the affinity of newly designed compounds. This in silico approach allows for the prioritization of synthetic targets and accelerates the drug discovery process. By understanding the three-dimensional arrangement of key interactive groups on the pyrimidine scaffold, medicinal chemists can rationally design molecules with a higher probability of desired biological activity.
Future Research Directions and Translational Potential in Chemical Biology
Exploration of New Synthetic Pathways for Complex Pyrimidine (B1678525) Architectures
Future research into 2-Amino-6-ethylaminopyrimidine will likely focus on the development of novel and efficient synthetic routes to create more complex molecular architectures. Drawing from established methods for other pyrimidine derivatives, several promising avenues can be explored. One such approach involves the diversification of the pyrimidine core, building upon the foundational this compound structure.
A key strategy would be the late-stage functionalization of the pyrimidine ring, allowing for the introduction of various chemical moieties to modulate the compound's properties. For instance, methods for the synthesis of 2-aminopyrimidine (B69317) derivatives often start from precursors like 2-amino-4,6-dichloropyrimidine (B145751), where the chlorine atoms can be sequentially substituted with different amines. A similar approach could be envisioned for synthesizing a library of analogs based on this compound.
Furthermore, the development of one-pot or multi-component reactions would be highly beneficial for generating a diverse library of this compound derivatives. These methods offer advantages in terms of efficiency and atom economy. A hypothetical synthetic scheme for generating a library of such compounds is presented below.
| Starting Material | Reagents and Conditions | Product Class | Potential for Complexity |
| 2-Amino-4,6-dichloropyrimidine | 1. Ethylamine (B1201723), base2. Various secondary amines, catalyst | 2-Amino-6-ethylamino-4-substituted-aminopyrimidines | High, allows for diverse substitution at the 4-position. |
| Substituted Guanidines | Condensation with β-ketoesters or chalcones | 2-Amino-4,6-disubstituted pyrimidines | Moderate, dependent on the complexity of the starting materials. |
This table illustrates potential synthetic strategies for creating complex derivatives of this compound based on established pyrimidine chemistry.
Advanced Computational Approaches for Predictive Design
Computational chemistry will undoubtedly play a pivotal role in guiding the future development of this compound derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking can be employed to predict the biological activities of novel analogs and to understand their interactions with specific protein targets.
For instance, 3D-QSAR models could be developed for a series of this compound derivatives to correlate their structural features with a particular biological activity, such as enzyme inhibition. These models would help in identifying the key structural modifications that could enhance the desired activity. Molecular docking simulations could then be used to visualize the binding of these compounds to the active site of a target protein, providing insights into the specific molecular interactions that are crucial for binding.
The table below outlines a potential computational workflow for the predictive design of this compound-based inhibitors for a hypothetical protein kinase.
| Computational Method | Objective | Input Data | Expected Output |
| Homology Modeling | To generate a 3D model of the target protein if the crystal structure is unavailable. | Amino acid sequence of the target protein. | A 3D structural model of the protein. |
| Molecular Docking | To predict the binding mode and affinity of this compound and its analogs to the target protein. | 3D structures of the ligands and the protein. | Docking scores and predicted binding poses. |
| 3D-QSAR | To build a predictive model for the biological activity of the compounds. | A dataset of compounds with known activities and their 3D structures. | A statistical model correlating structure with activity. |
| Virtual Screening | To identify potential hit compounds from a large virtual library. | A validated docking protocol and a library of virtual compounds. | A ranked list of potential hit compounds. |
This table represents a hypothetical computational workflow for the rational design of novel inhibitors based on the this compound scaffold.
High-Throughput Screening and Lead Optimization of Pyrimidine Libraries
High-throughput screening (HTS) of chemical libraries is a cornerstone of modern drug discovery. Future efforts will likely involve the inclusion of this compound and its derivatives in diverse screening libraries to identify novel biological activities. The development of robust and miniaturized assays is crucial for the efficient screening of large numbers of compounds.
Once an initial "hit" compound is identified from an HTS campaign, a process of lead optimization is initiated to improve its potency, selectivity, and pharmacokinetic properties. This iterative process involves the synthesis and testing of a series of analogs of the hit compound. For this compound, this would involve systematically modifying the ethylamino group and other positions on the pyrimidine ring to establish a structure-activity relationship (SAR).
The following table provides a hypothetical example of a lead optimization campaign for a this compound-based hit identified in an HTS for a specific enzyme.
| Compound ID | R1 Group (at C6) | R2 Group (at C4) | Enzyme IC50 (nM) | Cellular Potency (µM) |
| Hit-1 | -NH-CH2CH3 | -H | 5,200 | >50 |
| Analog-1a | -NH-CH3 | -H | 8,100 | >50 |
| Analog-1b | -NH-propyl | -H | 3,500 | 45 |
| Analog-1c | -NH-CH2CH3 | -Cl | 1,200 | 12 |
| Analog-1d | -NH-CH2CH3 | -OCH3 | 2,500 | 28 |
| Lead-1 | -NH-CH2CH3 | -Phenyl | 85 | 0.9 |
This interactive data table illustrates a hypothetical lead optimization process, demonstrating how systematic structural modifications can improve the biological activity of a hit compound based on the this compound scaffold.
Applications in Chemical Probes and Tools for Biological Systems
The structural features of this compound make it an attractive scaffold for the development of chemical probes and tools to study biological systems. By incorporating reporter groups, such as fluorophores, this compound could be transformed into a tool for imaging and tracking biological processes in living cells.
For example, a fluorescent derivative of this compound could be designed to bind selectively to a specific protein or cellular structure, allowing for its visualization using fluorescence microscopy. Such probes are invaluable for understanding the localization and dynamics of biological molecules. The development of "turn-on" fluorescent probes, where the fluorescence is enhanced upon binding to the target, is a particularly active area of research.
The potential applications of this compound-based chemical probes are summarized in the table below.
| Probe Type | Reporter Group | Potential Biological Target | Application |
| Fluorescent Probe | Fluorescein, Rhodamine, or other fluorophores | Specific enzymes, receptors, or nucleic acids | Cellular imaging, tracking of biological molecules, high-content screening. |
| Biotinylated Probe | Biotin | Target protein of interest | Affinity purification, pull-down assays to identify protein binding partners. |
| Photoaffinity Probe | Photoreactive group (e.g., benzophenone) | Unknown binding partners | Covalent labeling and identification of the molecular target of a bioactive compound. |
This table outlines the potential for developing various types of chemical probes based on the this compound structure for applications in chemical biology.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-amino-6-ethylaminopyrimidine derivatives, and how can reaction conditions be standardized?
- Methodological Answer : The synthesis of this compound derivatives often employs reductive amination using sodium cyanoborohydride (NaBH3CN) under controlled pH (~6) and inert atmospheres (e.g., argon) . For example, coupling 2-amino-6-formylthieno[2,3-d]pyrimidin-4(3H)-one with aryl amines in dry methanol yields derivatives with 45–89% efficiency. Optimizing oxidizing agents (e.g., Dess-Martin periodinane for aldehyde generation) and avoiding moisture-sensitive intermediates can improve yields . Characterization via IR, ¹H/¹³C NMR, and melting point analysis is critical for confirming structural integrity .
Q. How can researchers validate the purity and structural identity of synthesized this compound derivatives?
- Methodological Answer : Use multi-spectral analysis :
- IR spectroscopy to confirm functional groups (e.g., NH2 stretches at ~3300 cm⁻¹).
- ¹H NMR to verify ethylamino proton environments (e.g., δ 1.2–1.4 ppm for CH3, δ 3.2–3.5 ppm for CH2NH).
- High-resolution mass spectrometry (HRMS) for molecular ion validation.
Cross-referencing spectral data with computational predictions (e.g., density functional theory) reduces misassignment risks .
Advanced Research Questions
Q. What strategies resolve contradictory activity data in dihydrofolate reductase (DHFR) inhibition studies for this compound analogs?
- Methodological Answer : Contradictions often arise from substituent effects (e.g., electron-withdrawing groups vs. methoxy groups). To address this:
- Perform enzyme kinetics assays (e.g., IC50 determination) under standardized pH and temperature.
- Use molecular docking (software: MOE, AutoDock) to correlate substituent steric/electronic profiles with binding affinity. For instance, 4-methoxy derivatives show enhanced DHFR binding due to favorable π-π interactions, while bulky substituents (e.g., 2,5-dichloro) reduce activity .
- Validate findings with X-ray crystallography of DHFR-ligand complexes .
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
- Methodological Answer :
- QSAR models : Train models using datasets of DHFR inhibitory activity (pIC50) and molecular descriptors (e.g., logP, polar surface area).
- Free-energy perturbation (FEP) : Predict binding energy changes upon substituent modifications (e.g., replacing ethyl with propyl groups).
- ADMET prediction : Tools like SwissADME assess pharmacokinetic liabilities (e.g., CYP450 inhibition) early in design .
Q. What experimental approaches mitigate low yields in reductive amination reactions for 6-ethylamino-substituted pyrimidines?
- Methodological Answer :
- Catalyst screening : Replace NaBH3CN with milder reductants (e.g., NaBH(OAc)3) to minimize side reactions.
- Solvent optimization : Use aprotic solvents (e.g., DMF) to stabilize imine intermediates.
- pH control : Maintain pH 6–7 with acetate buffers to balance amine nucleophilicity and reductant stability .
Data Presentation and Analysis
Q. How should researchers present and statistically analyze spectroscopic and bioactivity data for publication?
- Methodological Answer :
- Tables : Include melting points, yields, and spectral peaks (e.g., ¹H NMR δ values) for all derivatives .
- Dose-response curves : Plot % DHFR inhibition vs. log[concentration] to derive IC50 values (use nonlinear regression in GraphPad Prism).
- Statistical tests : Apply ANOVA with post-hoc Tukey tests to compare group means (e.g., IC50 across substituents) .
Contradiction Handling
Q. How to address discrepancies in reported biological activities of structurally similar pyrimidine derivatives?
- Methodological Answer :
- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends.
- Proteomic profiling : Use SPR or ITC to measure binding kinetics and rule out off-target effects.
- Crystallographic validation : Resolve conflicting activity claims by comparing ligand-binding modes in DHFR crystal structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
